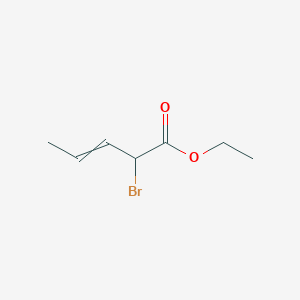![molecular formula C6H15ClMgSi B12558229 Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
Magnesium, chloro[3-(trimethylsilyl)propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;trimethyl(propyl)silane;chloride is a compound that combines magnesium, trimethyl(propyl)silane, and chloride
准备方法
Synthetic Routes and Reaction Conditions
The preparation of magnesium;trimethyl(propyl)silane;chloride typically involves the reaction of trimethyl(propyl)silane with magnesium chloride. This reaction can be carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of magnesium;trimethyl(propyl)silane;chloride can be achieved through the direct reaction of trimethyl(propyl)silane with magnesium chloride in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction mixture is typically heated to facilitate the formation of the desired product. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
化学反应分析
Types of Reactions
Magnesium;trimethyl(propyl)silane;chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The compound can act as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and magnesium hydroxide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Reducing Agents: The compound itself can serve as a reducing agent in the presence of suitable substrates.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products.
Major Products Formed
Organosilicon Compounds: Substitution reactions yield various organosilicon compounds with different functional groups.
Reduced Products: Reduction reactions result in the formation of reduced organic compounds.
Silanols and Magnesium Hydroxide: Hydrolysis leads to the formation of silanols and magnesium hydroxide.
科学研究应用
Magnesium;trimethyl(propyl)silane;chloride has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in organic synthesis for the formation of carbon-silicon bonds and the reduction of functional groups.
Materials Science: It is employed in the preparation of silicon-based materials with unique properties, such as hydrophobic coatings and adhesives.
Biological Research: The compound is investigated for its potential use in drug delivery systems and as a precursor for biologically active organosilicon compounds.
Industrial Chemistry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of magnesium;trimethyl(propyl)silane;chloride involves the interaction of the silane group with various substrates. The silicon atom in the silane group can form strong bonds with carbon, oxygen, and other elements, facilitating the formation of new chemical bonds. The magnesium ion can act as a Lewis acid, coordinating with electron-rich species and enhancing the reactivity of the compound. The chloride ion can participate in nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.
相似化合物的比较
Similar Compounds
Trimethylsilyl Chloride: Similar to magnesium;trimethyl(propyl)silane;chloride, trimethylsilyl chloride is used in organic synthesis for the protection of functional groups and the formation of carbon-silicon bonds.
Trimethylsilyl Fluoride: This compound is used in similar applications as a reagent in organic synthesis and materials science.
Trimethylsilyl Bromide: Another related compound used for similar purposes in organic synthesis and industrial chemistry.
Uniqueness
Magnesium;trimethyl(propyl)silane;chloride is unique due to the presence of the magnesium ion, which imparts additional reactivity and functionality to the compound. This makes it a versatile reagent in organic synthesis and materials science, offering advantages over other similar compounds in terms of reactivity and selectivity.
属性
IUPAC Name |
magnesium;trimethyl(propyl)silane;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15Si.ClH.Mg/c1-5-6-7(2,3)4;;/h1,5-6H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRCSSIEYYWQDE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClMgSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)



![4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile](/img/structure/B12558156.png)


![3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B12558175.png)
![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)
![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)
![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)
![N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide](/img/structure/B12558215.png)
![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)
